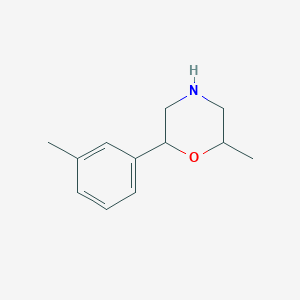

2-Methyl-6-m-tolylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-6-m-tolylmorpholine is an organic compound with the molecular formula C12H17NO It is a morpholine derivative, characterized by the presence of a methyl group at the second position and a tolyl group at the sixth position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-m-tolylmorpholine typically involves the reaction of morpholine with appropriate methyl and tolyl substituents. One common method is the alkylation of morpholine with 2-methyl-6-m-tolyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-m-tolylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.

Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-6-m-tolylmorpholine is primarily studied for its potential pharmacological activities. Morpholine derivatives are known to exhibit diverse biological effects, including:

- Anticancer Activity : Preliminary studies indicate that derivatives of morpholine can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, certain morpholine compounds have shown promising results against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction .

- Neurotransmitter Modulation : Research has suggested that compounds similar to this compound may function as releasers or reuptake inhibitors of monoamine neurotransmitters such as dopamine and serotonin, making them potential candidates for treating mood disorders .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate amines with carbonyl compounds. Notable synthetic approaches include:

- Coupling Reactions : Techniques such as the coupling of amides and amines have been explored to produce unsymmetrical urea derivatives, which can be further transformed into morpholine derivatives .

- Catalyst-Free Synthesis : Recent advancements have demonstrated the ability to synthesize carbamide derivatives in good yields without the need for catalysts, showcasing the versatility of morpholine derivatives in organic synthesis .

Case Study 1: Anticancer Research

In a study focusing on anticancer properties, this compound was evaluated for its ability to inhibit tubulin polymerization. The compound demonstrated effective binding at the colchicine-binding site of tubulin, leading to significant disruption of microtubule dynamics in cancer cells. This mechanism was linked to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Case Study 2: Neuropharmacological Potential

Another investigation assessed the effects of morpholine derivatives on neurotransmitter levels. The study highlighted how structural modifications could enhance the efficacy of these compounds in modulating serotonin and dopamine pathways, suggesting their potential use in treating depression and anxiety disorders .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-4-(Morpholin-2-yl)aniline | Morpholine ring with an aniline substituent | Exhibits different biological activity profiles |

| Methyl (2S,6S)-6-(2-cyanoethyl) | Contains cyanoethyl instead of m-tolyl | Potentially higher reactivity due to cyano group |

| (S)-4-benzylmorpholine | Benzyl group at position 4 | Different pharmacokinetic properties |

This table illustrates how variations in substituents impact the biological activity and reactivity of morpholine derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-6-m-tolylmorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-6-phenylmorpholine

- 2-Methyl-6-(p-tolyl)morpholine

- 2-Methyl-6-(o-tolyl)morpholine

Uniqueness

2-Methyl-6-m-tolylmorpholine is unique due to the specific positioning of the methyl and tolyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Biological Activity

2-Methyl-6-m-tolylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound is characterized by a methyl group at the 2-position and an m-tolyl group at the 6-position of the morpholine ring, which influences its chemical behavior and biological interactions. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The unique structure of this compound contributes to its distinct chemical properties. Morpholines are cyclic amines that serve as bases and nucleophiles in various chemical reactions. The specific arrangement of substituents in this compound enhances its reactivity, making it an interesting subject for both synthetic and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity, influencing metabolic pathways. The exact molecular targets are still under investigation, but initial studies suggest that it can act as either an inhibitor or an activator of certain enzymes, potentially affecting various biological processes.

Antimicrobial and Antifungal Properties

Studies have shown that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation. The following table summarizes some key findings related to its biological activity:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Candida albicans | Antifungal activity | |

| Escherichia coli | Moderate antibacterial effect |

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluated the efficacy of this compound against several bacterial strains. Results indicated a notable reduction in bacterial growth at varying concentrations, suggesting its potential as a therapeutic agent.

- Enzyme Modulation : Research focused on the compound's ability to interact with specific enzymes involved in metabolic pathways. It was found to inhibit certain enzymatic activities, which could lead to alterations in metabolic processes within microbial cells.

- Pharmaceutical Applications : Ongoing research is exploring the use of this compound as a pharmaceutical intermediate. Its unique structure allows for potential applications in drug development, particularly in creating compounds with targeted biological activities.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-methyl-6-(3-methylphenyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3 |

InChI Key |

UOHOTZXUXWQOEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(O1)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.